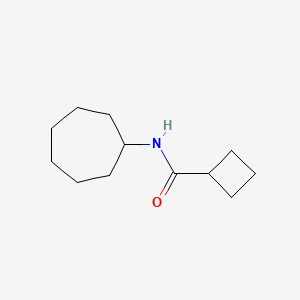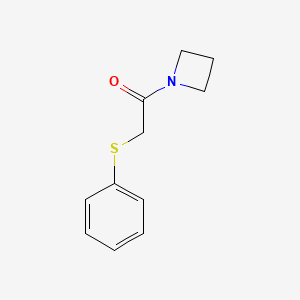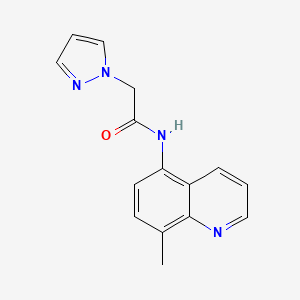
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide, also known as MQPA, is a potent inhibitor of serine proteases. It has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases.
Mécanisme D'action
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide is a potent inhibitor of serine proteases, including thrombin, trypsin, and factor Xa. It works by binding to the active site of the enzyme and preventing it from cleaving its substrate. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to be highly selective for serine proteases and has minimal effects on other enzymes.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and modulate the immune response. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has also been shown to have anti-tumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is a highly selective inhibitor of serine proteases, making it useful for studying the role of these enzymes in various physiological processes. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to using N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in lab experiments. It can be difficult to determine the optimal concentration of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide to use, and it may have off-target effects on other enzymes at high concentrations.
Orientations Futures
There are many potential future directions for research on N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide. One area of interest is the development of new analogs of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide with improved selectivity and potency. Another area of interest is the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is potential for the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory diseases. Further research is needed to fully understand the potential of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in these areas.
Méthodes De Synthèse
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 8-methylquinoline-5-carboxylic acid with 2-pyrazol-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide.
Applications De Recherche Scientifique
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity. Abnormal activity of serine proteases has been implicated in many diseases, including cancer, cardiovascular disease, and inflammatory diseases.
Propriétés
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-5-6-13(12-4-2-7-16-15(11)12)18-14(20)10-19-9-3-8-17-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBWQGRUCUYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C=CC=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
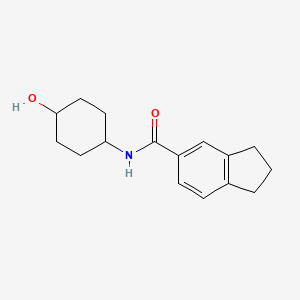
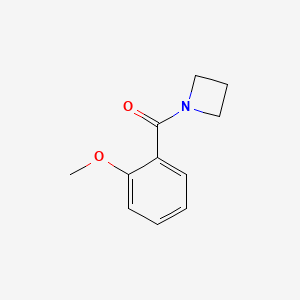
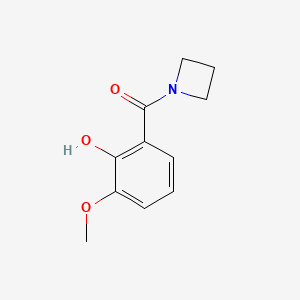
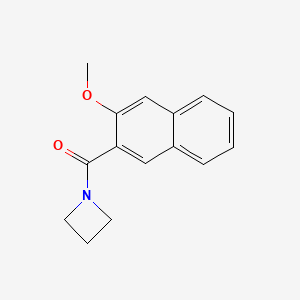
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
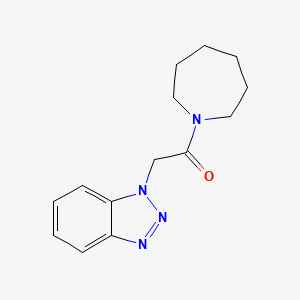
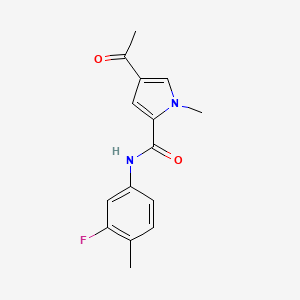
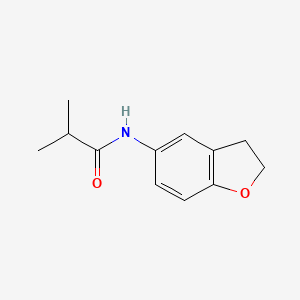
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)
